molecular formula C17H19N3O2 B2730598 (E)-2,8-dimethyl-N-(4-(methylamino)-4-oxobut-2-en-1-yl)quinoline-4-carboxamide CAS No. 2097941-35-8

(E)-2,8-dimethyl-N-(4-(methylamino)-4-oxobut-2-en-1-yl)quinoline-4-carboxamide

Cat. No.: B2730598
CAS No.: 2097941-35-8
M. Wt: 297.358
InChI Key: WTKRBAIIDHPOCG-VMPITWQZSA-N
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Description

(E)-2,8-dimethyl-N-(4-(methylamino)-4-oxobut-2-en-1-yl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,8-dimethyl-N-(4-(methylamino)-4-oxobut-2-en-1-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine, such as methylamine, under suitable conditions.

    Formation of the Enone Moiety: The enone moiety can be introduced through a condensation reaction involving the appropriate aldehyde and ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2,8-dimethyl-N-(4-(methylamino)-4-oxobut-2-en-1-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the enone moiety to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the carboxamide group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(E)-2,8-dimethyl-N-(4-(methylamino)-4-oxobut-2-en-1-yl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2,8-dimethyl-N-(4-(methylamino)-4-oxobut-2-en-1-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline-4-carboxamide derivatives: Various derivatives with different substituents at the carboxamide group.

Uniqueness

(E)-2,8-dimethyl-N-(4-(methylamino)-4-oxobut-2-en-1-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,8-dimethyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-11-6-4-7-13-14(10-12(2)20-16(11)13)17(22)19-9-5-8-15(21)18-3/h4-8,10H,9H2,1-3H3,(H,18,21)(H,19,22)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKRBAIIDHPOCG-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NCC=CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NC/C=C/C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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